molecular formula C6H9BrO B2836161 7-Bromo-2-oxabicyclo[4.1.0]heptane CAS No. 1803608-57-2

7-Bromo-2-oxabicyclo[4.1.0]heptane

Cat. No.: B2836161
CAS No.: 1803608-57-2
M. Wt: 177.041
InChI Key: WILLARUMZBKVRW-UHFFFAOYSA-N
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Description

7-Bromo-2-oxabicyclo[4.1.0]heptane is a bicyclic organic compound that features a bromine atom and an oxygen atom within its structure. This compound is part of the oxabicycloheptane family, which is known for its unique ring structure that imparts interesting chemical properties. The presence of the bromine atom makes it a valuable intermediate in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-oxabicyclo[4.1.0]heptane typically involves the bromination of 2-oxabicyclo[4.1.0]heptane. One common method is the addition of bromine to the double bond of 2-oxabicyclo[4.1.0]heptane under controlled conditions. This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-oxabicyclo[4.1.0]heptane.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include 2-oxabicyclo[4.1.0]heptane derivatives with various functional groups replacing the bromine atom.

    Reduction Reactions: The major product is 2-oxabicyclo[4.1.0]heptane.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

7-Bromo-2-oxabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-Oxabicyclo[4.1.0]heptane: The parent compound without the bromine atom.

    7-Chloro-2-oxabicyclo[4.1.0]heptane: A similar compound with a chlorine atom instead of bromine.

    7-Iodo-2-oxabicyclo[4.1.0]heptane: A similar compound with an iodine atom instead of bromine.

Uniqueness

7-Bromo-2-oxabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

7-bromo-2-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLARUMZBKVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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